molecular formula C10H12FNO2 B259321 3-[(2-Fluorophenyl)methylazaniumyl]propanoate

3-[(2-Fluorophenyl)methylazaniumyl]propanoate

Cat. No. B259321
M. Wt: 197.21 g/mol
InChI Key: BCGASGNRAQZWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methylazaniumyl]propanoate, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. FMP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

3-[(2-Fluorophenyl)methylazaniumyl]propanoate is a prodrug that is converted into phenylalanine in vivo. Phenylalanine is an essential amino acid that is involved in protein synthesis. This compound has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has been shown to cross the blood-brain barrier, making it a promising candidate for drug delivery to the central nervous system.

Advantages and Limitations for Lab Experiments

3-[(2-Fluorophenyl)methylazaniumyl]propanoate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic applications. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-[(2-Fluorophenyl)methylazaniumyl]propanoate, including its use as a drug delivery system for the treatment of neurodegenerative diseases and its potential therapeutic applications in cancer treatment. Further studies are needed to optimize the synthesis of this compound and to investigate its mechanism of action and biochemical and physiological effects. Additionally, the potential toxicity of this compound at high concentrations needs to be further investigated.

Synthesis Methods

3-[(2-Fluorophenyl)methylazaniumyl]propanoate can be synthesized using various methods, including the reaction of 2-fluorobenzyl bromide with L-proline methyl ester hydrochloride in the presence of potassium carbonate. Another method involves the reaction of 2-fluorobenzyl bromide with L-proline in the presence of sodium hydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system for cancer treatment and as a potential treatment for neurodegenerative diseases. This compound has been shown to cross the blood-brain barrier, making it a promising candidate for drug delivery to the central nervous system. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

BCGASGNRAQZWAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C[NH2+]CCC(=O)[O-])F

Origin of Product

United States

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